4-amino-3-bromo-6-chloropyridine-2-carboxylic acid
Description
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4BrClN2O2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of amino, bromo, and chloro substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Properties
CAS No. |
350601-79-5 |
|---|---|
Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of pyridine derivatives, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other amine forms.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amides, esters, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-3-bromo-6-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-bromo-2-chloropyridine
- 5-amino-3-bromo-2-chloropyridine
- 3-amino-4-bromo-6-chloropyridazine
Uniqueness
4-amino-3-bromo-6-chloropyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
